(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a compound with the molecular formula C9H17NO7 and a molecular weight of 251.23. It is a derivative of fructose and alanine, where the fructose moiety is linked to the amino acid alanine. This compound is known for its role in various biochemical processes and is often used in research related to monosaccharides and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can be synthesized through the reaction of fructose with alanine under specific conditions. The reaction typically involves the formation of a Schiff base intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of fructose-alanine (mixture of diastereomers) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The amino group in alanine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted alanine derivatives .
Scientific Research Applications
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying monosaccharide derivatives.
Biology: Plays a role in apoptosis research and is used to study the biochemical pathways involving fructose and alanine.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Mechanism of Action
The mechanism of action of fructose-alanine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways related to apoptosis and monosaccharide metabolism. It interacts with enzymes and receptors involved in these pathways, leading to various biological effects .
Comparison with Similar Compounds
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid can be compared with other similar compounds such as:
Fructose-glycine: Another fructose-amino acid derivative with similar properties but different biological activities.
Fructose-serine: Similar in structure but with a serine moiety instead of alanine, leading to different biochemical interactions.
Fructose-lysine: Contains a lysine moiety, which results in distinct chemical and biological properties.
This compound is unique due to its specific interaction with alanine and its role in apoptosis research .
Properties
IUPAC Name |
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCFAIUNCFLEA-XGVUHEBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747833 |
Source
|
Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16124-24-6 |
Source
|
Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.